molecular formula C8H5BrO B13467228 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 407610-91-7

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B13467228
CAS No.: 407610-91-7
M. Wt: 197.03 g/mol
InChI Key: SIBAIBBXJAOUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C8H7BrO. It is also known as 4-Bromobenzocyclobutene. This compound is of interest due to its unique bicyclic structure, which includes a bromine atom and a ketone functional group. The compound’s structure and reactivity make it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the bromination of benzocyclobutene. One common method includes dissolving benzocyclobutene in acetic acid and treating it with a mixture of bromine and iodine at room temperature . This reaction selectively brominates the benzocyclobutene to form 4-Bromobenzocyclobutene.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ketone group.

    Reduction Reactions: The ketone group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzocyclobutene derivatives, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized compounds.

Scientific Research Applications

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:

Comparison with Similar Compounds

4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar compounds, such as:

The uniqueness of 4-Bromobicyclo[42

Properties

CAS No.

407610-91-7

Molecular Formula

C8H5BrO

Molecular Weight

197.03 g/mol

IUPAC Name

4-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C8H5BrO/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4H,3H2

InChI Key

SIBAIBBXJAOUAE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.